molecular formula C14H15N5O B6504905 N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide CAS No. 1421523-61-6

N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide

Cat. No.: B6504905
CAS No.: 1421523-61-6
M. Wt: 269.30 g/mol
InChI Key: NRQROYHELTVSNE-UHFFFAOYSA-N
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Description

N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide is a heterocyclic compound that features a pyrimidine ring substituted with a pyrrolidine group at the 6-position and a pyridine ring at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of appropriate precursors such as malononitrile and formamidine acetate under basic conditions.

    Substitution with Pyrrolidine: The pyrrolidine group is introduced at the 6-position of the pyrimidine ring using a nucleophilic substitution reaction. This can be achieved by reacting the pyrimidine intermediate with pyrrolidine in the presence of a suitable base such as sodium hydride.

    Coupling with Pyridine-3-carboxamide: The final step involves coupling the substituted pyrimidine with pyridine-3-carboxamide. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution or sulfuric acid for electrophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its interactions with various biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and molecular pathways.

    Drug Discovery: It serves as a lead compound in the development of new drugs for treating diseases such as cancer, inflammation, and infectious diseases.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex molecules and as a building block in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure but differ in the substitution pattern and functional groups.

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2,5-diones, exhibit different biological activities and properties.

    Pyrimidine Derivatives: Compounds with a pyrimidine ring, such as 2,4-diaminopyrimidine, have distinct chemical and biological characteristics.

Uniqueness

N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide is unique due to its specific combination of pyrimidine, pyrrolidine, and pyridine rings, which confer distinct chemical properties and biological activities. This unique structure allows it to interact with a diverse range of molecular targets, making it a valuable compound in medicinal chemistry and drug discovery.

Properties

IUPAC Name

N-(6-pyrrolidin-1-ylpyrimidin-4-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c20-14(11-4-3-5-15-9-11)18-12-8-13(17-10-16-12)19-6-1-2-7-19/h3-5,8-10H,1-2,6-7H2,(H,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQROYHELTVSNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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